5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine
Description
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including oxadiazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-7-10(20-13(14)15-7)12-16-11(17-19-12)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXLJHAWPOCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of 4-methoxyphenyl hydrazine, followed by its reaction with a thioamide to form the thiazole ring. Subsequent steps involve the formation of the oxadiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A derivative of the compound was tested against breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability, with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components contribute to the disruption of microbial cell membranes and inhibition of essential enzymes.
- Case Study : In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Enzyme Inhibition Studies
The thiazole and oxadiazole moieties are known to interact with various enzymes, making this compound a candidate for enzyme inhibition studies.
- Example : Research has indicated that it can act as an inhibitor of certain kinases involved in signaling pathways related to cancer progression.
Proteomics Research
The compound's ability to bind selectively to proteins makes it useful in proteomics. It can be employed as a biochemical probe to study protein interactions and functions.
Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in materials science. Its ability to absorb and emit light at specific wavelengths allows for applications in imaging techniques.
- Application : It can be incorporated into polymer matrices for creating sensors or imaging agents that detect specific biological markers.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in MCF-7 cells |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |
| Biochemical Research | Enzyme Inhibition Studies | Inhibits specific kinases |
| Proteomics Research | Useful as a biochemical probe | |
| Materials Science | Fluorescent Probes | Can be used in imaging techniques |
Mechanism of Action
The mechanism of action of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it might inhibit acetylcholinesterase activity, reducing cognitive damage and improving neuropsychic behavior .
Comparison with Similar Compounds
Similar Compounds
5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole: Known for its antitumor activity.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Exhibits similar biological activities to fluoxetine.
Uniqueness
What sets 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine apart is its unique combination of oxadiazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
Biological Activity
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 284.32 g/mol
- CAS Number : 1775376-20-9
Antitumor Activity
Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant antitumor activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. The presence of a methoxy group in the phenyl ring contributes to enhancing activity against seizures induced by pentylenetetrazol (PTZ).
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Regulation : Interference with cell cycle checkpoints leads to the arrest of cancer cell growth.
Case Study 1: Anticancer Efficacy
A study published in MDPI examined the effects of thiazole-based compounds on human glioblastoma cells. The compound demonstrated an IC value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating a promising alternative for treatment strategies.
Case Study 2: Anticonvulsant Effects
In an experimental model using PTZ-induced seizures, the compound exhibited a notable reduction in seizure duration and frequency compared to control groups, highlighting its potential as an anticonvulsant agent.
Q & A
Q. What are the standard synthetic routes for 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine?
The synthesis typically involves cyclization and nucleophilic substitution reactions. For example:
- Step 1 : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Thiazole ring formation using 4-methyl-2-aminothiazole precursors, often via Hantzsch thiazole synthesis with α-haloketones .
- Step 3 : Coupling of the oxadiazole and thiazole moieties using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on substituent reactivity .
Key Reagents :
| Reagent | Role | Example Conditions |
|---|---|---|
| POCl₃ | Cyclization agent | Reflux, 90°C, 3 hours |
| KSCN | Thiourea precursor | NaOH, ethanol, 24 hours |
| Pd(PPh₃)₄ | Cross-coupling catalyst | DMF, 80°C, inert atmosphere |
Q. How is structural characterization of this compound performed?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiazole C-2 amine at δ 6.2–6.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., oxadiazole-thiazole dihedral angles ~15–25°) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 331.0827) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 24 hours conventionally) .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve crystallization .
- Catalyst Optimization : Palladium nanoparticles (PdNPs) increase cross-coupling efficiency (TOF up to 1,200 h⁻¹) .
Q. What computational methods are used to predict biological activity?
- Molecular Docking : Targets enzymes like COX-2 or EGFR kinase, leveraging the methoxyphenyl group’s hydrophobic interactions .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
- DFT Calculations : Analyze HOMO-LUMO gaps to predict redox activity (e.g., ΔE ≈ 3.2 eV for antioxidant potential) .
Q. How do researchers resolve contradictions in biological activity data?
- Multi-Parametric Assays : Combine MIC (antimicrobial), MTT (cytotoxicity), and ROS (antioxidant) assays to distinguish specific vs. nonspecific effects .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated oxadiazole derivatives) that may explain discrepancies .
- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., fabH in bacteria) confirms mechanism .
Methodological Guidance
Q. What strategies mitigate toxicity during in vivo studies?
- Prodrug Design : Introduce hydrolyzable esters at the thiazole amine to reduce acute toxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and lower effective doses .
- Metabolic Profiling : Identify and block metabolic pathways generating toxic intermediates (e.g., CYP3A4 inhibition) .
Q. How is regioselectivity ensured during heterocycle functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
